molecular formula C7H8BrN3O2 B13137806 5-Bromo-6-methoxypicolinohydrazide

5-Bromo-6-methoxypicolinohydrazide

Cat. No.: B13137806
M. Wt: 246.06 g/mol
InChI Key: HLNHVNUXPHNZFB-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypicolinohydrazide: is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxypicolinohydrazide typically involves the bromination of a suitable precursor, followed by methoxylation and subsequent hydrazide formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxypicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: 5-Bromo-6-methoxypicolinohydrazide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its biological activity against certain diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypicolinohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-6-methoxypicolinohydrazide is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other brominated pyridine derivatives. For example, the methoxy group can influence the compound’s reactivity and its interaction with biological targets .

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

5-bromo-6-methoxypyridine-2-carbohydrazide

InChI

InChI=1S/C7H8BrN3O2/c1-13-7-4(8)2-3-5(10-7)6(12)11-9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

HLNHVNUXPHNZFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)NN)Br

Origin of Product

United States

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